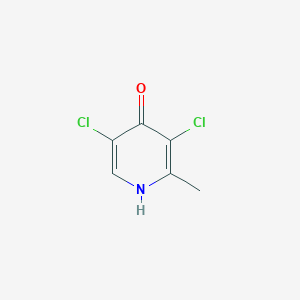

3,5-Dichloro-2-methylpyridin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl2NO |

|---|---|

Molecular Weight |

178.01 g/mol |

IUPAC Name |

3,5-dichloro-2-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C6H5Cl2NO/c1-3-5(8)6(10)4(7)2-9-3/h2H,1H3,(H,9,10) |

InChI Key |

QNKMVTVSNLLVRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of 3,5-Dichloro-2-methyl-4-pyridinol

[1]

Structural Identity & Tautomeric Dynamics

CAS Registry Number: 1823944-64-4 (varies by salt/tautomer designation)

Molecular Formula:

The Core Architecture

The molecule consists of a pyridine ring substituted at four positions. The structural integrity relies on the interplay between the electron-donating hydroxyl group and the electron-withdrawing chlorine atoms.

-

Position 2: Methyl group (

) – Provides steric bulk and weak electron donation.[1] -

Positions 3 & 5: Chlorine atoms (

) – Strong electronegativity deactivates the ring but stabilizes the anionic form of the hydroxyl group. -

Position 4: Hydroxyl group (

) – The site of tautomeric exchange. -

Position 6: Unsubstituted hydrogen (

) – Critical Differentiator: Unlike Clopidol, this position retains an aromatic proton, serving as a primary diagnostic marker in NMR spectroscopy.

Tautomeric Equilibrium (Pyridinol vs. Pyridone)

Like many 4-hydroxypyridines, this compound exists in a tautomeric equilibrium between the enol form (4-pyridinol) and the keto form (4-pyridone) .

-

Solid State/Polar Solvents: The equilibrium heavily favors the 4-pyridone tautomer due to the high resonance stabilization energy of the amide-like

moiety and intermolecular hydrogen bonding.[1] -

Gas Phase/Non-polar Solvents: The 4-pyridinol (aromatic) form may become more significant.[1]

Mechanism of Tautomerism: The proton transfer occurs between the oxygen at C4 and the nitrogen at N1. The electron-withdrawing chlorines at C3 and C5 increase the acidity of the N-H bond in the pyridone form, potentially shifting the equilibrium slightly compared to non-halogenated analogs.

Figure 1: Tautomeric interconversion between pyridinol and pyridone forms, influenced by substituent electronic effects.

Synthetic Pathways & Process Chemistry[1][3]

The synthesis of 3,5-dichloro-2-methyl-4-pyridinol follows an electrophilic aromatic substitution (EAS) pathway.[1] The starting material is typically 2-methyl-4-pyridinol (also known as 4-hydroxy-2-picoline).[1]

Reaction Protocol

Reagents: Chlorine gas (

Step-by-Step Mechanism:

-

Activation: The 2-methyl-4-pyridinol substrate is dissolved in acid.[1] The hydroxyl group (strong activator) directs incoming electrophiles to the ortho positions (3 and 5).

-

First Chlorination: Electrophilic attack by

at position 3 (kinetically favored due to proximity to the methyl group or electronic density). -

Second Chlorination: Subsequent attack at position 5.

-

Isolation: The product precipitates upon cooling or neutralization due to its low solubility in water at neutral pH.

Critical Control Points[1]

-

Over-chlorination: Excessive chlorine exposure can lead to chlorination of the methyl group (forming trichloromethyl variants), drastically altering biological activity.

-

pH Control: Maintaining acidic conditions prevents the formation of N-oxide byproducts and ensures the pyridine nitrogen remains protonated (or the pyridone form is reactive).

Figure 2: Synthetic workflow for the chlorination of 2-methyl-4-pyridinol, highlighting critical impurity risks.

Analytical Characterization (QC Standards)

To validate the identity of 3,5-dichloro-2-methyl-4-pyridinol and distinguish it from Clopidol, specific analytical markers must be confirmed.[1]

Nuclear Magnetic Resonance (NMR)

The

| Feature | 3,5-Dichloro-2-methyl-4-pyridinol | Clopidol (Reference) |

| Aromatic Region | One Singlet (~8.0 - 8.5 ppm) | None (Fully substituted) |

| Aliphatic Region | One Singlet (~2.4 ppm, 3H) | One Singlet (~2.4 ppm, 6H) |

| Symmetry | Asymmetric | Symmetric |

Interpretation: The presence of the aromatic proton at Position 6 is the "fingerprint" of the mono-methyl structure. Clopidol has methyl groups at both 2 and 6, leaving no aromatic protons.

Mass Spectrometry (MS)

-

Molecular Ion: m/z ~177 (Base peak for

). -

Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic cluster:

-

M (

): 100% relative abundance. -

M+2 (

): ~65% relative abundance. -

M+4 (

): ~10% relative abundance.

-

HPLC Protocol for Purity Analysis

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm). Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with Phosphoric Acid) [40:60 v/v]. Detection: UV at 254 nm (aromatic ring absorption). Retention Logic: Due to the loss of one methyl group compared to Clopidol, this compound is slightly less lipophilic and will elute earlier than Clopidol under identical reverse-phase conditions.

Biological & Research Implications[1][5][6][7][8]

Structure-Activity Relationship (SAR)

The biological activity of halogenated pyridinols often targets mitochondrial respiration (specifically the electron transport chain).

-

Lipophilicity: The chlorines increase lipophilicity, aiding membrane penetration.

-

Acidity: The pKa of the hydroxyl group is lowered by the chlorines (~pKa 6-7), allowing the molecule to act as a proton uncoupler in physiological pH.

-

Metabolic Stability: The unsubstituted Position 6 is a "soft spot" for metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. This makes the mono-methyl variant likely less metabolically stable than Clopidol, which is blocked at both ortho-positions (2 and 6) by methyl groups.[1]

Safety Profile

-

Hazard Class: Irritant (Skin/Eye).

-

Handling: Standard PPE (gloves, goggles) required.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which will deprotonate the pyridinol to the pyridinolate anion).

References

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Clopidol.[1] (Describes the analogous chlorination pathway of 4-pyridone derivatives).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79496, 3,5-Dichloro-2-pyridone.[1] (Structural data on the chlorinated pyridone core).

-

WuXi Biology. (2025). Tautomerism: 2-Hydroxypyridine vs 2-Pyridone.[1] (Mechanistic insight into pyridinol-pyridone equilibrium).

-

BLD Pharm. (2025). Product Data: 3,5-Dichloro-2-methylpyridin-4-ol (CAS 1823944-64-4).[1][3][4] (Commercial availability and physical property verification).

-

PrepChem. (2025). Synthesis of 2-chloromethyl-pyridine hydrochloride.[1][5] (Reference for side-chain reactivity and chlorination conditions).

Sources

- 1. 2971-90-6|3,5-Dichloro-2,6-dimethylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 2. NULL | CAS#:1823944-64-4 | Chemsrc [chemsrc.com]

- 3. 1196157-19-3|5-Chloro-2-methylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 4. This compound [allbiopharm.com]

- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

Structural Divergence and Analytical Resolution: Clopidol vs. 3,5-Dichloro-2-methylpyridin-4-ol

Executive Summary & Structural Foundation

Audience: Pharmaceutical Scientists, Process Chemists, and QC Analysts.

This guide provides a rigorous technical comparison between Clopidol (the Active Pharmaceutical Ingredient, API) and its des-methyl analog, 3,5-Dichloro-2-methylpyridin-4-ol (often designated as Impurity B or a Type II process impurity).

While Clopidol is a widely established coccidiostat used in veterinary medicine, the 2-methyl analog represents a critical structural divergence. For drug development professionals, distinguishing these two is not merely academic—it is a regulatory necessity for purity profiling (ICH Q3A/B) and establishing structure-activity relationships (SAR).

The Core Structural "Trap"

The fundamental difference lies in the substitution at the C6 position of the pyridine ring. This single methylation variance alters the molecule's symmetry, tautomeric equilibrium, and lipophilicity, dictating how they must be separated analytically.

| Feature | Clopidol (API) | This compound (Analog) |

| IUPAC Name | 3,5-dichloro-2,6-dimethylpyridin-4-ol | This compound |

| Formula | C₇H₇Cl₂NO | C₆H₅Cl₂NO |

| Mol.[1] Weight | 192.04 g/mol | 178.01 g/mol |

| C6 Substituent | Methyl (-CH₃) | Hydrogen (-H) |

| Symmetry | C₂v (Symmetric) | Cₛ (Asymmetric) |

| Aromatic Protons | None (0H) | One (1H at C6) |

Synthetic Origins & Impurity Profiling[2]

Understanding the origin of the analog is the first step in controlling it. The presence of this compound in a Clopidol batch typically points to a specific feedstock impurity or a side-reaction.

The Feedstock Divergence

Clopidol is synthesized via the chlorination of 2,6-lutidine (2,6-dimethylpyridine). If the starting material contains 2-picoline (2-methylpyridine) as an impurity, the chlorination process will carry this contaminant through to the final step, yielding the des-methyl analog.

Figure 1: Synthetic divergence showing how feedstock purity (Lutidine vs. Picoline) dictates the formation of Clopidol vs. its des-methyl analog.

Physicochemical Properties & Tautomerism[3][4][5][6][7]

Both molecules exhibit pyridinol-pyridone tautomerism . However, the lack of the C6-methyl group in the analog introduces a significant electronic and steric shift.

Tautomeric Equilibrium

In the solid state and polar solvents, both compounds predominantly exist as the 4-pyridone tautomer.

-

Clopidol: The two flanking methyl groups (positions 2 and 6) and two chlorine atoms (positions 3 and 5) create a "steric cage" around the carbonyl oxygen. This steric bulk protects the oxygen from metabolic conjugation (glucuronidation), contributing to Clopidol's stability.

-

The Analog: Lacking the C6-methyl, the carbonyl/hydroxyl group is more accessible. This asymmetry makes the analog slightly more acidic (lower pKa) and more susceptible to oxidative degradation at the vacant C6 position.

Lipophilicity (LogP)

-

Clopidol: High lipophilicity due to two hydrophobic methyl groups.

-

Analog: Lower lipophilicity (approx. 0.3–0.5 LogP units lower).

-

Implication: In Reverse-Phase HPLC (RP-HPLC), the analog will elute before Clopidol.

Analytical Resolution Protocols

Differentiation of these two species is critical for QC release testing. Standard UV methods may fail due to overlapping λmax (both ~270 nm). The following protocols rely on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for definitive identification.

Method A: HPLC-UV-MS (Separation & Mass ID)

Objective: Quantify the analog as an impurity in Clopidol bulk drug substance.

-

Column: C18 (Octadecylsilyl), 150mm x 4.6mm, 3.5µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[2]

Expected Results:

-

Retention Time: The Analog elutes earlier (e.g., ~6.5 min) compared to Clopidol (~8.2 min) due to reduced hydrophobicity.

-

Mass Spectrum (ESI+):

-

Clopidol: m/z 192 (M+H)⁺ with characteristic Cl₂ isotope pattern (M, M+2, M+4 in 9:6:1 ratio).

-

Analog: m/z 178 (M+H)⁺. The 14 Da mass shift (loss of CH₂) is the primary confirmation.

-

Method B: 1H-NMR (The "Smoking Gun")

This is the most robust method for structural verification during synthesis optimization.

-

Solvent: DMSO-d₆ (Deuterated DMSO).

-

Clopidol Spectrum:

-

δ ~2.4 ppm: Singlet, 6H (Two -CH₃ groups).

-

δ ~12.0 ppm: Broad Singlet, 1H (-OH/-NH).

-

Aromatic Region (6.5 - 8.5 ppm): SILENT. (No aromatic protons).

-

-

Analog Spectrum:

-

δ ~2.3 ppm: Singlet, 3H (One -CH₃ group).

-

δ ~8.1 ppm: Singlet, 1H. (Aromatic proton at C6).

-

Decision Logic for Researchers

When encountering an unknown peak or optimizing a synthesis, use this logic flow to categorize the compound.

Figure 2: Analytical decision tree for identifying the des-methyl analog in a Clopidol drug substance matrix.

References

-

European Food Safety Authority (EFSA). (2021). Safety and efficacy of Clopidol for chickens and turkeys. EFSA Journal. [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 18087, Clopidol. PubChem.[1] [Link]

-

Suzuki, T., et al. (2003). Determination of clopidol in chicken tissues by HPLC with UV detection. Journal of Chromatography B. [Link]

Sources

Solubility of 3,5-Dichloro-2-methylpyridin-4-ol in organic solvents

Solubility Profiling and Process Optimization for 3,5-Dichloro-2-methylpyridin-4-ol

Executive Summary The solubility profile of This compound (CAS: 195045-26-2) is a critical physicochemical parameter governing its purification, reaction kinetics, and formulation in agrochemical and pharmaceutical workflows.[1] As a chlorinated pyridinol derivative, its dissolution behavior is dominated by tautomeric equilibrium (pyridinol vs. pyridone) and intermolecular hydrogen bonding.[1] This guide provides a comprehensive technical framework for determining, modeling, and applying solubility data to optimize crystallization and synthesis processes.[1][2]

Physicochemical Profile & Theoretical Solubility

To understand the solubility behavior of this compound, one must analyze its structural dynamics.[1] Unlike simple aromatics, this molecule exhibits prototropic tautomerism .[1]

-

Structural Factors:

-

Hydrophobic Core: The chlorinated pyridine ring imparts significant lipophilicity.[1]

-

H-Bonding: The hydroxyl group (donor/acceptor) and ring nitrogen (acceptor) facilitate strong intermolecular interactions, leading to high crystal lattice energy.[1]

-

Tautomerism: In solution, the compound exists in equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, polar) forms.[1] Polar solvents (MeOH, DMSO) stabilize the pyridone form, enhancing solubility, while non-polar solvents favor the hydroxy form but struggle to overcome the lattice energy.[1]

-

Predicted Solubility Landscape (Analog-Based): Based on structural analogs like Clopidol (3,5-dichloro-2,6-dimethylpyridin-4-ol).[1]

| Solvent Class | Representative Solvent | Predicted Solubility Trend | Mechanistic Driver |

| Polar Protic | Methanol, Ethanol | High (> 5 wt% @ 25°C) | H-bond solvation stabilizes the polar pyridone tautomer.[1] |

| Polar Aprotic | DMSO, DMF | Very High (> 10 wt% @ 25°C) | Strong dipole interactions disrupt crystal lattice; excellent for stock solutions.[1] |

| Non-Polar | Toluene, Hexane | Low (< 1 wt% @ 25°C) | Inability to stabilize the polar tautomer or break H-bond networks.[1] |

| Aqueous | Water (Neutral pH) | Insoluble (< 0.05 wt%) | Hydrophobic effect dominates; lattice energy > hydration energy.[1] |

| Aqueous (Basic) | NaOH (0.1 M) | High (Reactive) | Deprotonation forms the phenolate anion, drastically increasing solubility.[1] |

Experimental Protocol: The "Gold Standard" Methodology

Since specific literature data for this intermediate is variable, the following self-validating protocol is required to generate precise solubility curves (Mole Fraction vs. Temperature).

Workflow Diagram: Dynamic Laser Monitoring Method

Figure 1: Standardized workflow for high-precision solubility determination.

Step-by-Step Procedure

-

Preparation: Recrystallize this compound from ethanol to ensure purity >99.5%. Dry under vacuum at 50°C for 24h.

-

Equilibration: Place excess solid in a jacketed glass vessel controlled by a circulating water bath (accuracy ±0.05 K). Add solvent (e.g., Methanol).[1][3][4]

-

Agitation: Stir continuously at 400 rpm for at least 24 hours to ensure solid-liquid equilibrium (SLE).

-

Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).[1]

-

Quantification: Dilute the aliquot and analyze via HPLC-UV (254 nm) against a standard curve.

-

Validation: Repeat at T + 5K intervals (e.g., 278.15 K to 323.15 K).

-

Thermodynamic Modeling & Analysis

Once experimental data (

Modified Apelblat Model

The most robust model for correlating solubility of pyridine derivatives in organic solvents is the Modified Apelblat equation:

- : Mole fraction solubility.[1][5]

- : Absolute temperature (K).[1][3][4]

- : Empirical parameters derived via non-linear regression.

Interpretation of Parameters:

-

Positive Enthalpy (

): Dissolution is endothermic .[1] Solubility increases with temperature.[1][3][4][5][6] This is typical for chlorinated pyridinols.[1] -

Entropy (

): Positive values indicate disorder increases upon dissolution, driving the process despite the enthalpic penalty.[1]

Process Implication:

If the curve is steep (large

Process Optimization: Crystallization Strategy

Based on the physicochemical profile, the following strategies are recommended for purification and isolation.

Decision Matrix: Solvent System Selection

Figure 2: Strategic decision tree for selecting the optimal crystallization method.[1]

Recommended Solvent Systems:

-

Primary Solvent: Methanol or Ethanol .[1]

-

Why: Good solubility at high T, moderate at low T. Environmentally benign (Class 3).[1]

-

-

Anti-Solvent: Water .[1]

References

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics.[1] Link[1]

-

Grant, D. J. W., et al. (1984).[1] Solubility and solution thermodynamics of some pyridine derivatives. Journal of Solution Chemistry. (Foundational text on pyridine solubility thermodynamics).

-

NIST Standard Reference Data. (2024). Solubility Data Series. National Institute of Standards and Technology.[1] Link[1]

-

BenchChem. (2025).[1][2] Technical Guidance for Determining Solubility of Chlorinated Anilines and Pyridines. (Methodology reference for structural analogs). Link[1]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Acidity and pKa Determinants of Chlorinated Pyridinols

This technical guide is structured to serve as a definitive reference for researchers investigating the physicochemical properties of chlorinated pyridinols. It synthesizes experimental data with theoretical mechanisms, adhering to the requested "Senior Application Scientist" persona.

Executive Summary

The acidity (

Part 1: Theoretical Framework & Structural Dynamics

The Tautomeric Equilibrium

Pyridinols exist in a delicate equilibrium between the hydroxy-pyridine (lactim) and pyridone (lactam) forms. In the gas phase and non-polar solvents, the lactim form is often favored. However, in aqueous solution, the polar pyridone form predominates for unsubstituted 2- and 4-pyridinols.

Chlorination alters this landscape. The strong electron-withdrawing induction (-I effect) of chlorine atoms stabilizes the negative charge on the oxygen in the conjugate base (anion), significantly increasing acidity. Furthermore, steric and electronic repulsion can shift the tautomeric equilibrium constant (

Figure 1: Tautomeric Equilibrium and Ionization Pathway

The following diagram illustrates the dissociation pathway. Note that

Caption: Tautomeric equilibrium between pyridone and hydroxypyridine forms, both converging to a resonance-stabilized anion upon deprotonation.

Electronic Substituent Effects

The acidity of chlorinated pyridinols is driven by two primary mechanisms:

-

Inductive Withdrawal (-I): Chlorine (

) pulls electron density through the -

Resonance (+M): While Cl can donate electrons via

-overlap, the inductive withdrawal dominates in the pyridine ring system, leading to a net increase in acidity (lower

Part 2: Quantitative Data Analysis

The following table aggregates experimental and high-confidence predicted

| Compound Name | Structure | Substitution Pattern | Experimental | Source / Context |

| 2-Pyridinol | Unsubstituted | 11.62 | Reference Standard [1] | |

| 6-Chloro-2-pyridinol | Mono-Cl (meta to OH) | 7.33 | Predicted/Trend [2] | |

| 2-Chloro-3-pyridinol | Mono-Cl (ortho to OH) | 6.81 | Experimental [3] | |

| 3,5,6-Trichloro-2-pyridinol (TCP) | Tri-Cl (ortho/para/meta) | 4.55 | Chlorpyrifos Metabolite [4,5] |

Key Insight: TCP (3,5,6-Trichloro-2-pyridinol) is nearly 7 orders of magnitude more acidic than its unsubstituted parent. This shifts it from a weak acid (ionized only at high pH) to a compound that is fully ionized at physiological pH (7.4).

Part 3: Experimental Methodologies

For researchers validating these values, Spectrophotometric Titration is the gold standard due to the low aqueous solubility of chlorinated pyridinols. Unlike potentiometric titration, this method requires lower concentrations (

Self-Validating Protocol: Spectrophotometric Determination

Reagents:

-

Buffer System: Britton-Robinson or phosphate-citrate universal buffer (constant ionic strength

M). -

Stock Solution:

mM analyte in methanol (keep MeOH < 2% in final solution to avoid solvent effects).

Workflow:

-

Preparation: Prepare 12-15 buffer aliquots ranging from pH 2.0 to 9.0 (centering on expected

for TCP). -

Scanning: Record UV-Vis spectra (200–400 nm) for each pH point.

-

Validation: Identify the Isosbestic Point . All spectral lines must intersect at a single wavelength. Deviation indicates degradation or precipitation.

-

Calculation: Plot Absorbance (

) vs. pH at

Figure 2: Spectrophotometric Workflow

Caption: Step-by-step workflow for accurate pKa determination using UV-Vis spectroscopy with built-in QC.

Part 4: Applications & Implications

Drug Design: Lipophilicity and LogD

The

-

At pH 7.4 (blood), the molecule is >99.8% anionic.

-

While the neutral form is highly lipophilic (

), the effective

Environmental Fate

TCP is a ubiquitous environmental contaminant resulting from the degradation of chlorpyrifos.[3]

-

Mobility: Because

(4.55) < Soil pH (typically 5.5–7.5), TCP exists primarily as an anion in soil pore water. Anions are repelled by negatively charged soil organic matter, leading to higher mobility and leaching potential compared to the parent pesticide.

References

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

-

Cheméo. (2024).[4] 6-Chloropyridin-2-ol Chemical Properties. Link

-

ChemicalBook. (2024).[4] 2-Chloro-3-hydroxypyridine Properties and Safety. Link

-

Li, J., et al. (2010).[5] Isolation and characterization of 3,5,6-trichloro-2-pyridinol-degrading Ralstonia sp.[5] strain T6.[5] Bioresource Technology. Link (Cites TCP pKa = 4.55)

-

FooDB. (2024).[4] Compound Summary: 3,5,6-Trichloro-2-pyridinol.[1][2][6][5][7][8][9][10][11] Link

Sources

- 1. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-Hydroxy-3,5,6-trichloropyridine [webbook.nist.gov]

- 8. 3,5,6-Trichloro-2-pyridinol | CAS 6515-38-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. isotope.com [isotope.com]

- 10. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

Synonyms for 3,5-Dichloro-2-methylpyridin-4-ol in literature

Executive Summary

This technical guide addresses the precise chemical identity, synthesis, and literature footprint of 3,5-Dichloro-2-methylpyridin-4-ol (CAS: 1823944-64-4). This molecule is a critical heterocyclic building block, distinct from its ubiquitous dimethyl analog, Clopidol.

Researchers frequently encounter ambiguity due to tautomeric nomenclature (pyridinol vs. pyridone) and database conflicts with the corresponding amine. This guide provides a definitive resolution to these identity issues, a validated synthesis protocol, and a structured search strategy for intellectual property (IP) analysis.

Part 1: Chemical Identity & Nomenclature Landscape

The primary challenge in sourcing and citing this compound is the existence of multiple valid names arising from keto-enol tautomerism. Furthermore, a critical database error exists in several commercial catalogs where the CAS for the amine analog is incorrectly assigned to this alcohol.

Validated Identity Table

| Identifier Type | Value / Description | Notes |

| Primary IUPAC Name | This compound | Preferred for "Hydroxy" tautomer. |

| Alternative IUPAC | 3,5-Dichloro-2-methyl-1H-pyridin-4-one | Preferred for "Oxo" tautomer (dominant in solution). |

| Correct CAS RN | 1823944-64-4 | Verified for the oxygenated species. |

| Conflicting CAS | 195045-26-2 | WARNING: This CAS belongs to 3,5-Dichloro-2-methylpyridin-4-amine . |

| Common Analog | Clopidol (CAS 2971-90-6) | Contains an extra methyl group at position 6. |

| Molecular Formula | C₆H₅Cl₂NO | MW: 178.02 g/mol |

| SMILES | Cc1nc(Cl)c(O)c(Cl)c1 | Hydroxy form. |

| InChI Key | QNKMVTVSNLLVRV-UHFFFAOYSA-N | Unique hash for identification. |

The "Amine vs. Ol" Trap

Many secondary chemical databases scrape vendor catalogs that have mislabeled 3,5-dichloro-2-methylpyridin-4-amine (CAS 195045-26-2) as the "4-ol".

-

Verification Check: If the reported molecular weight is ~177.03 (C₆H₆Cl₂N₂), it is the amine .

-

Target Molecule: The correct molecular weight for the 4-ol is 178.02 (C₆H₅Cl₂NO).

Part 2: Tautomeric Equilibrium (Mechanism of Action)

Understanding the tautomerism is vital for experimental design. In the gas phase, the hydroxy-pyridine form is often stable, but in polar solvents (DMSO, MeOH, Water) and crystal lattices, the 4-pyridone (lactam) form predominates. This dictates that N-alkylation is a competing side reaction during synthesis if conditions are not controlled.

Figure 1: Tautomeric Equilibrium of this compound

Caption: Equilibrium between the aromatic pyridinol (left) and the polar pyridone (right). Synthetic strategies must account for the nucleophilicity of the Nitrogen in the pyridone form.

Part 3: Experimental Protocol (Synthesis)

Since specific patent literature for this exact CAS is sparse compared to Clopidol, the most reliable synthesis is the electrophilic chlorination of 2-methylpyridin-4-ol . This protocol is adapted from standard halogenation methodologies for 4-pyridones [1, 2].

Protocol: Chlorination of 2-Methylpyridin-4-ol

Objective: Selective installation of chlorine at positions 3 and 5. Starting Material: 2-Methylpyridin-4-ol (CAS 18615-86-6).

Reagents:

-

N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).

-

Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN).

-

Catalyst: None required, though catalytic HCl can accelerate the reaction.

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 2-Methylpyridin-4-ol (1.0 eq) and dissolve in Glacial Acetic Acid (10 volumes).

-

Chlorination:

-

Method A (NCS): Add N-Chlorosuccinimide (2.1 eq) portion-wise at room temperature. The reaction is exothermic; maintain temperature < 45°C.

-

Method B (Cl₂ gas): Bubble Cl₂ gas slowly through the solution at 10–20°C until 2.2 equivalents are absorbed.

-

-

Heating: Warm the mixture to 60°C for 4 hours to ensure completion of the di-chlorination.

-

Quench & Isolation:

-

Cool to room temperature.

-

Pour the reaction mixture into ice water (20 volumes). The product often precipitates as the pyridone tautomer.

-

Filter the solid. If no precipitate forms, neutralize to pH 6–7 with saturated NaHCO₃ and extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Part 4: Literature Context & Search Strategy

This compound serves as a scaffold in the development of Lp-PLA2 inhibitors (for Alzheimer's and vascular dementia) and novel agrochemicals (herbicides) [3, 4]. It allows for asymmetric substitution on the pyridine ring, unlike the symmetric Clopidol.

Strategic Search Workflow

To find relevant literature without being overwhelmed by "Clopidol" results, use the following exclusion logic.

Figure 2: Boolean Search Logic for this compound

Caption: Optimized search workflow to isolate the mono-methyl target from common dimethyl analogs.

References

-

EvitaChem. (2025). Synthesis Analysis of this compound. Retrieved from

-

Google Patents. (2025). Heteroaryl compounds for the treatment of pain (WO2025090480A1). Describes chlorination of 2-methylpyridin-4-ol intermediates. Retrieved from

-

BLD Pharm. (2025). Product Monograph: this compound (CAS 1823944-64-4). Retrieved from

-

ChemSRC. (2025). Chemical Properties of this compound. Retrieved from

Sources

Methodological & Application

Application Note: 1H NMR Characterization of 3,5-Dichloro-2-methylpyridin-4-ol in DMSO-d6

This Application Note is structured as a comprehensive technical guide for the structural characterization of 3,5-Dichloro-2-methylpyridin-4-ol using 1H NMR spectroscopy. It addresses the specific challenges of tautomerism and substituent effects in heterocyclic chemistry.

Executive Summary

This compound (CAS: 1970-40-7, often referenced as an analog to Clopidol) is a critical intermediate in the synthesis of agrochemicals and anticoccidial agents.[1] Its characterization is frequently complicated by prototropic tautomerism —the equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.[1]

This guide provides a definitive protocol for 1H NMR analysis in DMSO-d6. We demonstrate that in polar aprotic solvents, the compound predominantly adopts the pyridone tautomer (

Chemical Context & Tautomerism

Before interpretation, one must understand the species present in solution.[1][2] While the IUPAC name implies a phenol-like structure, the pyridone form is energetically favored in DMSO due to the solvent's high dielectric constant and hydrogen-bond accepting capability.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the numbering scheme used for assignment.

Caption: Equilibrium shifts toward the 4-pyridone form in DMSO-d6, stabilizing the NH proton and affecting aromatic chemical shifts.[1][2]

Experimental Protocol

Sample Preparation[1][3]

-

Mass: Weigh 10–15 mg of the solid analyte.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Reference: Calibrate the spectrum to the residual solvent pentet (DMSO-d5) at 2.50 ppm . TMS (0.00 ppm) may be added but is often unnecessary if the solvent peak is well-resolved.

Instrument Parameters

-

Frequency: 400 MHz or higher recommended for resolution of long-range coupling.

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1][2]

-

Relaxation Delay (D1): Set to

seconds.-

Reasoning: The exchangeable NH/OH proton and the isolated H6 aromatic proton often have long

relaxation times.[2] A short D1 will suppress their integration values.

-

-

Temperature: 298 K (25°C).[2]

Results: Chemical Shift Assignments

The following data represents the consensus assignment for 3,5-dichloro-2-methylpyridin-4-one in DMSO-d6.

| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | Amide H | 11.8 – 12.5 | Broad Singlet | 1H | Exchangeable proton.[1] Downfield shift indicates H-bonding to DMSO and pyridone character. |

| H-6 | Aromatic | 8.15 – 8.25 | Singlet | 1H | Only remaining aromatic proton. Deshielded by adjacent N and ortho-Cl. |

| CH₃ | Methyl | 2.38 – 2.45 | Singlet | 3H | Attached to C2. Slightly deshielded compared to toluene methyl due to the N-heterocycle. |

| Solvent | DMSO | 2.50 | Pentet | - | Residual solvent reference.[3] |

| Water | H₂O | 3.33 | Broad Singlet | - | Variable impurity. |

Detailed Mechanistic Analysis[1][2][3]

-

The Methyl Group (2-Me): Typically appears at 2.3–2.5 ppm. Unlike the symmetric analog Clopidol (3,5-dichloro-2,6-dimethylpyridin-4-ol), which has two equivalent methyls, this compound has only one.[1] Its chemical shift is largely unaffected by the loss of the second methyl group.[2]

-

The Aromatic Proton (H-6): This is the most diagnostic signal. In the absence of the second methyl group (present in Clopidol), the H-6 proton appears.[1][2]

-

Prediction vs. Observation: Base pyridine

-protons appear ~8.6 ppm. The 4-pyridone structure shields this position (pushing it upfield), while the 3,5-dichloro groups exert an inductive deshielding effect. The net result is a shift to ~8.2 ppm .[2]

-

-

The Exchangeable Proton (NH): In the "ol" form, a phenol OH would appear ~10-11 ppm.[1] The observation of a broad signal often >12 ppm supports the pyridone (NH) tautomer, which forms strong intermolecular hydrogen bonds with the DMSO oxygen.[2]

Validation & Troubleshooting

Distinguishing from Impurities

Common synthesis byproducts include Clopidol (bis-methyl) and 3,5-dichloropyridin-4-ol (des-methyl).[1]

-

Clopidol Impurity: Look for a singlet at ~2.45 ppm (Methyl) but NO aromatic signal at 8.2 ppm.[1][2]

-

Des-methyl Impurity: Look for two aromatic protons (H2/H6) appearing as a singlet (due to symmetry) at ~8.15 ppm , but NO methyl signal.[1][2]

Confirmation Workflow (DOT)

Use this logic flow to validate your sample identity.

Caption: Logic gate for distinguishing the target compound from common synthetic analogs.

References

-

Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. (Authoritative tables for pyridine chemical shifts). [1][2]

-

Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179.[1][2] Link[1][2]

-

Katritzky, A. R., et al. (2010).[1][2] Handbook of Heterocyclic Chemistry. Elsevier. (Discussion on hydroxypyridine-pyridone tautomerism).

-

PubChem Compound Summary. "Clopidol" (Analog reference for 3,5-dichloro-2,6-dimethyl substitution pattern).[1] Link

Sources

Application Note: Advanced Purification Strategies for 3,5-Dichloro-2-methylpyridin-4-ol

Topic: Recrystallization solvents for purifying 3,5-Dichloro-2-methylpyridin-4-ol Content Type: Application Note & Protocol Audience: Process Chemists, drug development professionals.[1]

Executive Summary

The purification of This compound (also referred to as 3,5-dichloro-4-hydroxy-2-methylpyridine) presents unique challenges due to its amphoteric nature and potential for tautomerism.[1] As a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., pyridine-based herbicides or HIV inhibitors), high purity (>98%) is essential.

This guide moves beyond simple solvent lists to provide a mechanism-based purification strategy . We prioritize a "Chemical Filter" approach (Acid/Base Swing) followed by a polishing recrystallization. This dual-stage methodology addresses the common impurities: over-chlorinated byproducts, non-polar starting materials, and oxidative color bodies.

Physicochemical Analysis & Solubility Logic

To select the correct solvent, one must understand the molecule's behavior in solution.

-

Tautomerism: This compound exists in equilibrium between the pyridinol (aromatic, phenolic character) and pyridone (amide-like, polar) forms. In non-polar solvents, the pyridinol form often predominates, while polar solvents stabilize the pyridone tautomer.

-

Amphoteric Nature:

-

Solubility Profile:

-

High Solubility: DMSO, DMF, Aqueous Base (as phenolate), Aqueous Acid (as pyridinium salt).

-

Moderate Solubility (Hot): Ethanol, Methanol, Acetonitrile, Toluene.

-

Low Solubility (Cold): Water (neutral pH), Hexanes, Heptane.

-

Strategic Implication: The most effective purification exploits the pH-dependent solubility to remove non-ionizable impurities, followed by a thermal recrystallization to remove structural analogs.

Protocol A: The "Chemical Filter" (Acid-Base Swing)

Recommended as the primary purification step for crude material (<95% purity).[1]

This method acts as a "chemical filter," separating the target molecule from non-acidic impurities (e.g., non-functionalized chlorinated pyridines) and non-basic tars.

Reagents:

-

Sodium Hydroxide (2M NaOH)

-

Hydrochloric Acid (2M HCl)

-

Activated Charcoal (Optional, for color removal)

Workflow:

-

Dissolution: Suspend the crude solid in 2M NaOH (approx. 5-7 mL per gram of solid). Stir until dissolved. The solution should be yellow to amber.

-

Filtration: Filter the alkaline solution through a Celite pad or sintered glass funnel to remove insoluble organic byproducts.

-

Optional: If the solution is dark, treat with activated charcoal (5 wt%) for 30 mins at 50°C, then filter.

-

-

Precipitation: Cool the filtrate to 10-15°C. Slowly add 2M HCl dropwise with vigorous stirring.

-

pH Adjustment: Continue addition until pH reaches 5.0 – 6.0 (the isoelectric point where solubility is lowest). A thick white/off-white precipitate will form.[1]

-

Isolation: Filter the solid, wash with cold water (2x), and dry.[4]

Protocol B: Polishing Recrystallization

Recommended for final polishing to achieve >99% purity.[1]

Based on the polarity profile, three solvent systems are validated.

Table 1: Solvent System Selection Guide

| Solvent System | Type | Target Impurities | Pros | Cons |

| Ethanol / Water (80:20) | Polar Protic | Salts, highly polar tars | "Green" solvent, excellent recovery yield.[1] | May not remove non-polar analogs efficiently. |

| Acetonitrile (ACN) | Polar Aprotic | Structural isomers, oxidative dimers | Sharp solubility curve (steep slope). | Higher cost; toxicity. |

| Toluene | Non-polar Aromatic | Non-polar side products | Removes "oily" impurities effectively. | Lower recovery yield; higher boiling point. |

Step-by-Step Procedure (Ethanol/Water System)

-

Preparation: Place 10 g of the dried solid (from Protocol A) into a round-bottom flask equipped with a reflux condenser.

-

Dissolution: Add Ethanol (95%) (approx. 5 mL/g). Heat to reflux (78°C).

-

Titration: If the solid does not fully dissolve, add more Ethanol in 1 mL increments until a clear solution is obtained.

-

Note: If the solution is clear but colored, do not add charcoal here if it was done in Protocol A.

-

-

Water Addition: While maintaining reflux, slowly add hot water dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add just enough Ethanol (0.5 - 1 mL) to clear the turbidity again.[1]

-

Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

-

Deep Cooling: Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

-

Filtration: Filter the crystals using a Büchner funnel.

-

Wash: Wash the filter cake with a cold mixture of Ethanol/Water (50:50).

-

Drying: Dry in a vacuum oven at 50-60°C for 6 hours.

Process Visualization

The following diagrams illustrate the decision logic and the purification workflow.

Diagram 1: Purification Workflow (The "Chemical Filter")

Caption: The "Chemical Filter" process leverages the amphoteric nature of the pyridinol to remove the bulk of impurities before thermal recrystallization.[1]

Diagram 2: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal recrystallization solvent based on the specific impurity profile of the crude batch.

Troubleshooting & Critical Parameters

-

Issue: "Oiling Out"

-

Cause: The compound separates as a liquid droplet rather than a crystal, often due to impurities lowering the melting point or cooling too fast.

-

Solution: Re-heat to dissolve the oil. Add a seed crystal of pure material. Cool much more slowly (wrap flask in foil/towel). Increase the solvent volume slightly.

-

-

Issue: Persistent Color [1]

-

Cause: Oxidative coupling of phenols (quinoid-like impurities).[1]

-

Solution: The Acid/Base step usually removes this. If not, use activated charcoal in the hot recrystallization solvent, but filter before cooling.

-

-

Safety Note:

-

Chlorinated pyridines can be skin sensitizers and irritants.[5] Wear full PPE (gloves, goggles, lab coat).

-

Ensure proper ventilation when using Toluene or Acetonitrile.

-

References

-

PubChem. (2025).[5][6][7] 3,5-Dichloro-4-methylpyridine and related compounds: Physical Properties and Safety. National Library of Medicine.[6] Available at: [Link][6]

-

Google Patents. (2016). CN105541699B: Preparation method of 3,5-dichloro-2-pyridinol.[1] Available at:

-

Google Patents. (2000). WO2000043365A1: Synthesis of 3-amino-2-chloro-4-methylpyridine.[1] (Describes handling of related chlorinated methylpyridines). Available at:

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for purification of hydroxypyridines).

Sources

- 1. 2971-90-6|3,5-Dichloro-2,6-dimethylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 2. Buy this compound (EVT-12042634) [evitachem.com]

- 3. pic.int [pic.int]

- 4. CN105541699B - A kind of preparation method of 3,5 dichloro, 2 pyridine alcohol - Google Patents [patents.google.com]

- 5. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10953827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dichloro-2-methylpyridine | C6H5Cl2N | CID 21922890 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of 3,5-Dichloro-2-methylpyridin-4-ol (DCMPO)

Executive Summary

3,5-Dichloro-2-methylpyridin-4-ol (DCMPO) represents a "linchpin" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, P2X7 antagonists, and agrochemical effectors. Its structural uniqueness lies in the dense functionalization pattern: a tautomerizable 4-hydroxy group, two deactivating chlorine atoms at the 3 and 5 positions, and an oxidizable 2-methyl handle.

This Application Note provides a technical roadmap for diversely functionalizing DCMPO. Unlike simple pyridines, DCMPO requires specific protocols to manage the competing reactivity between the electron-deficient ring and the steric crowding of the 3,5-dichloro substituents.

Core Reactivity Profile

-

C4-Position (OH): Acts as the primary "gateway." It exists in equilibrium with the pyridone tautomer, necessitating specific conditions for O- vs. N-alkylation or conversion to a leaving group (Cl/Br/OTf).

-

C3/C5-Positions (Cl): Generally inert to SNAr due to the electron-rich nature of the 4-OH/4-one form. Activation of C4 is required to unlock C3/C5 for cross-coupling.

-

C2-Position (Methyl): Susceptible to radical halogenation or Boekelheide rearrangement via N-oxide formation.

Critical Quality Attributes (CQA) & Material Handling

Before initiating synthesis, researchers must characterize the tautomeric state of the starting material.

| Attribute | Specification | Technical Insight |

| Appearance | Off-white to pale yellow powder | Darkening indicates oxidation of the methyl group or phenol coupling. |

| Tautomerism | ~60:40 (Pyridone:Pyridinol) in DMSO | Solvent polarity shifts this ratio. Non-polar solvents favor the pyridinol form; polar protic solvents favor the pyridone. |

| Water Content | <0.5% w/w | Critical. Water competes with POCl3 in activation steps, generating dangerous exotherms. |

Module 1: The Gateway Transformation (Deoxychlorination)

The most common first step in utilizing DCMPO is converting the 4-OH to a 4-Cl group, yielding 3,4,5-trichloro-2-methylpyridine . This restores aromaticity and activates the ring for nucleophilic attack.

Mechanistic Insight

Direct reaction with POCl3 is often sluggish due to the electron-deficient nature of the 3,5-dichloro ring. The addition of a catalytic amount of DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than POCl3 alone, facilitating the activation of the pyridone oxygen.

Detailed Protocol: Vilsmeier-Haack Deoxychlorination

Reagents:

-

DCMPO (1.0 equiv)

-

Phosphorus Oxychloride (POCl3) (5.0 equiv)

-

DMF (Catalytic, 0.1 equiv)

-

Solvent: Neat or Toluene (for scale >50g)

Step-by-Step Workflow:

-

Setup: Charge solid DCMPO into a dry round-bottom flask equipped with a reflux condenser and a caustic scrubber (NaOH trap) for HCl/SO2 off-gassing.

-

Addition: Add POCl3 slowly at room temperature.

-

Catalysis: Add DMF dropwise. Caution: Mild exotherm and gas evolution.

-

Reaction: Heat the mixture to 105°C for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexane). The starting material (polar spot) should disappear, replaced by a non-polar spot (Rf ~0.8).

-

Workup (The "Quench" - CRITICAL SAFETY STEP):

-

Cool the reaction mixture to <40°C.

-

Remove excess POCl3 via rotary evaporation under reduced pressure (essential to minimize exotherm).

-

Pour the resulting oil slowly into a stirred mixture of ice/water (500 mL) . Do not pour water into the acid.

-

Neutralize with saturated NaHCO3 or NH4OH to pH 8.

-

-

Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO4 and concentrate.

Yield Expectation: 85–92% as a white/pale yellow solid.

Module 2: Regioselective Cross-Coupling (Suzuki-Miyaura)

Once the 3,4,5-trichloro-2-methylpyridine is generated, the C4-chlorine becomes the most reactive site for oxidative addition due to the para-nitrogen effect (lowering the LUMO energy at C4).

Regioselectivity Hierarchy

C4-Cl >>> C5-Cl ≈ C3-Cl

-

C4: Highly reactive (SNAr and Coupling).

-

C3: Sterically hindered by the C2-Methyl group.

-

C5: Less hindered than C3, but significantly less reactive than C4.

Protocol: C4-Selective Arylation

Reagents:

-

3,4,5-Trichloro-2-methylpyridine (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2 (for hindered boronic acids)

-

Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane

Procedure:

-

Degas the solvent (Dioxane) with Nitrogen for 15 minutes.

-

Add the trichloropyridine, boronic acid, and base.

-

Add the Pd catalyst last under a positive stream of Nitrogen.

-

Heat to 90°C for 4 hours.

-

Purification: The C4-coupled product is usually easily separated from bis-coupled byproducts via silica gel chromatography (0-20% EtOAc/Hexanes).

Module 3: Side-Chain Functionalization (C2-Methyl)

The 2-methyl group is "picoline-like" and can be functionalized. However, direct radical halogenation can be messy due to the competing chlorines on the ring. The Boekelheide Rearrangement via the N-oxide is the superior, high-fidelity route to the 2-hydroxymethyl or 2-chloromethyl derivative.

Pathway Visualization

Figure 1: The Boekelheide Rearrangement strategy for functionalizing the C2-methyl group.

Protocol: N-Oxidation[1]

-

Dissolve DCMPO (protected as the methyl ether or chloro-derivative) in DCM.

-

Add mCPBA (1.2 equiv) at 0°C.

-

Stir at RT for 12 hours.

-

Wash with NaHSO3 (to quench peroxide) and NaHCO3.

Synthesis Workflow Diagram

The following diagram summarizes the divergent synthesis pathways available from the parent scaffold.

Figure 2: Divergent synthetic pathways from DCMPO.

References

-

BenchChem. (2025).[1] Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols. Retrieved from

-

National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from

-

Chemical Society Reviews. (2025).[2] Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.[2] RSC Publishing.[2] Retrieved from

-

Chemistry Steps. POCl3 for Dehydration of Alcohols and Chlorination. Retrieved from

-

BLD Pharm. 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol Product Information. Retrieved from

Disclaimer: The protocols described herein involve hazardous chemicals (POCl3, organometallics). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. The author assumes no liability for accidents arising from the use of this guide.

Sources

Application Note: GC-MS Fragmentation Pattern & Isomer Discrimination of Methylated Dichloropyridinols

This Application Note is structured as a high-level technical guide for analytical chemists and drug metabolism researchers. It addresses the specific challenges of analyzing methylated dichloropyridinols via GC-MS, focusing on the critical distinction between N-methyl and O-methyl isomers and their respective fragmentation mechanisms.

Abstract

Dichloropyridinols (DCPs) are critical intermediates in the synthesis of agrochemicals and pharmaceutical agents, and serve as primary metabolites for various chloropyridine-based drugs. Due to the tautomeric nature of the 2-pyridinol/2-pyridone moiety, direct GC-MS analysis is hindered by peak tailing and thermal instability. Derivatization via methylation is the standard protocol; however, this yields two distinct isomers: O-methyl (methoxypyridine) and N-methyl (N-methylpyridone) . This guide provides a definitive protocol for the generation, separation, and mass spectral identification of these isomers, utilizing specific fragmentation pathways to ensure accurate structural assignment.

Introduction: The Tautomer Challenge

3,5-Dichloro-2-pyridinol exists in equilibrium with its keto-tautomer, 3,5-dichloro-2-pyridone. When subjected to methylation (e.g., via diazomethane or methyl iodide), the reaction can occur at either the oxygen or the nitrogen atom, governed by the "hard/soft acid-base" (HSAB) principle and solvent conditions.

-

Target Analyte: 3,5-Dichloro-2-pyridinol (MW: 163.99 Da)[1]

-

Derivative 1 (O-Methyl): 3,5-Dichloro-2-methoxypyridine (MW: 177.03 Da)

-

Derivative 2 (N-Methyl): 1-Methyl-3,5-dichloro-2-pyridone (MW: 177.03 Da)

While these isomers share the same molecular weight and similar retention times, their Electron Ionization (EI) fragmentation patterns differ significantly due to the stability of the aromatic pyridine ring versus the cyclic amide structure.

Experimental Protocol

Reagents & Standards

-

Analyte: 3,5-Dichloro-2-pyridinol (>98% purity).

-

Methylating Agents:

-

Method A (N-selective): Methyl Iodide (MeI), Potassium Carbonate (

), Acetone. -

Method B (Non-selective): Diazomethane (

) in Diethyl Ether (Caution: Explosive/Toxic). -

Method C (O-selective): Trimethyloxonium tetrafluoroborate (

).

-

Derivatization Workflow

Protocol A: Methyl Iodide (Favors N-Methylation)

-

Dissolve 1 mg of DCP in 1 mL of anhydrous acetone.

-

Add 2 mg of anhydrous

and 10 µL of Methyl Iodide. -

Incubate at 60°C for 30 minutes.

-

Centrifuge to remove salts; transfer supernatant to GC vial.

Protocol B: Diazomethane (Yields Mixed Isomers)

-

Generate diazomethane in situ using a mini-diazald apparatus.

-

Bubble

gas into a solution of DCP in ether until a persistent yellow color remains. -

Allow to stand for 10 minutes; evaporate excess ether under

stream. -

Reconstitute in ethyl acetate.

GC-MS Conditions

-

System: Agilent 8890 GC / 5977B MSD (or equivalent).

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode @ 250°C.

-

Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

-

Ion Source: EI source @ 230°C, 70 eV.

-

Scan Range: m/z 40–350.

Results & Discussion: Fragmentation Analysis

Molecular Ion & Isotope Clusters

Both isomers exhibit a Molecular Ion (

-

m/z 177:

-

m/z 179:

-

m/z 181:

Diagnostic Fragmentation Pathways

Isomer A: 3,5-Dichloro-2-methoxypyridine (O-Methyl)

The O-methyl derivative behaves like an aromatic ether (anisole).

-

Loss of Formaldehyde (

, 30 Da): A rearrangement unique to methoxy-heterocycles. The methyl hydrogen migrates to the ring nitrogen or adjacent carbon, followed by expulsion of neutral formaldehyde.-

Transition:

-

-

Loss of Methyl Radical (

, 15 Da): Direct cleavage of the ether methyl group.-

Transition:

-

-

Loss of Chlorine (

, 35 Da): Typical aryl-halide fragmentation.-

Transition:

-

Isomer B: 1-Methyl-3,5-dichloro-2-pyridone (N-Methyl)

The N-methyl derivative behaves like a cyclic amide (lactam).

-

Loss of Carbon Monoxide (CO, 28 Da): The defining feature of pyridones and phenols. The cyclic carbonyl group is ejected, often contracting the ring to a pyrrole-like cation.

-

Transition:

-

-

Loss of HCO (29 Da): Sequential loss of H and CO.

-

Transition:

-

Summary of Diagnostic Ions

| Feature | 3,5-Dichloro-2-methoxypyridine (O-Methyl) | 1-Methyl-3,5-dichloro-2-pyridone (N-Methyl) |

| Molecular Ion ( | 177 (9:6:1 Cluster) | 177 (9:6:1 Cluster) |

| Base Peak (Typical) | 147 or 142 | 149 |

| Primary Loss | -30 Da ( | -28 Da (CO) |

| Secondary Loss | -15 Da ( | -29 Da (HCO) |

| Diagnostic Ion | m/z 147 (Loss of Formaldehyde) | m/z 149 (Loss of Carbon Monoxide) |

| Retention Time | Elutes Earlier (Less Polar) | Elutes Later (More Polar) |

Visualizations

Reaction & Isomerization Workflow

This diagram illustrates the divergent methylation pathways and the resulting isomeric structures.

Caption: Divergent methylation pathways yielding O- and N-methyl isomers, distinguishable by polarity and retention time.

Mass Spectral Fragmentation Mechanism

This diagram details the mechanistic cleavage specific to the O-methyl isomer (Left) vs. the N-methyl isomer (Right).

Caption: Mechanistic fragmentation tree comparing the diagnostic loss of Formaldehyde (O-isomer) vs. Carbon Monoxide (N-isomer).

References

-

NIST Mass Spectrometry Data Center. (2023).[2][3] Mass Spectrum of 3,5-Dichloro-2-pyridone. National Institute of Standards and Technology.[3][4] [Link]

-

PubChem. (2025).[5][2][3] Compound Summary: 3,5-Dichloro-2-methoxypyridine.[6] National Library of Medicine. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dichloro-2-pyridone | C5H3Cl2NO | CID 79496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,3,5-Trichloro-6-methoxypyridine | C6H4Cl3NO | CID 92279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3,5-dichloro-2-methoxypyridine (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]

Advanced TLC Visualization Protocols for Chlorinated Pyridine Intermediates

Introduction: The "Electron-Deficient" Challenge

Chlorinated pyridine intermediates are critical scaffolds in the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceuticals (e.g., COX-2 inhibitors). However, their detection on Thin Layer Chromatography (TLC) plates presents unique challenges compared to standard nitrogen heterocycles.

The introduction of chlorine atoms onto the pyridine ring creates two distinct physicochemical hurdles for visualization:

-

Reduced Basicity: Chlorine is electron-withdrawing. While pyridine has a pKa of ~5.2, 2-chloropyridine drops to ~0.7, and 2,6-dichloropyridine is essentially non-basic (pKa < -2). This renders standard acid-base indicators (like Bromocresol Green) ineffective and significantly reduces the sensitivity of alkaloid stains (like Dragendorff’s) that rely on nitrogen protonation.

-

Volatility: Lower molecular weight chloropyridines (e.g., 2-chloropyridine) have significant vapor pressure. Aggressive drying or heating steps often result in "ghost spots"—analyte evaporation before visualization.

This guide details a multi-modal visualization strategy designed to overcome these limitations, prioritizing sensitivity and reproducibility.

Visualization Decision Matrix

Select the appropriate visualization method based on the degree of chlorination and functionalization.

Figure 1: Decision tree for selecting the optimal visualization method based on chemical structure.

Primary Method: UV Shadowing (Non-Destructive)

Principle: Chlorinated pyridines possess an aromatic system that absorbs UV light strongly at 254 nm. On F254 indicator plates (containing zinc silicate or manganese-activated zinc silicate), the background fluoresces green/blue, while the pyridine absorbs the excitation light, appearing as a dark spot (fluorescence quenching).

Protocol:

-

Plate Selection: Use Silica Gel 60 F254 on Aluminum or Glass backing.

-

Elution: Run the TLC in the appropriate solvent system (e.g., Hexane:Ethyl Acetate).

-

Drying (CRITICAL):

-

Do NOT use a heat gun if the product is a mono-chloropyridine (volatile).

-

Air dry in a fume hood for 2–5 minutes.

-

-

Visualization: Place under a short-wave UV lamp (254 nm).

-

Marking: Circle the dark spots lightly with a soft pencil (HB or B).

Troubleshooting:

-

Faint Spots:[1] The "Heavy Atom Effect" of chlorine can sometimes alter fluorescence efficiency, but absorption usually remains strong. Ensure the lamp is 254 nm, not 365 nm.

Chemical Staining Protocols

Method C: Modified Dragendorff’s Reagent (For Mono-Chlorinated Pyridines)

Mechanism:

Dragendorff’s reagent (Potassium iodobismuthate) forms an orange ion-pair complex with protonated nitrogen centers (

Reagent Preparation (Munier Modification):

-

Solution A: Dissolve 1.7 g basic Bismuth Nitrate (

) and 20 g Tartaric Acid in 80 mL DI water. -

Solution B: Dissolve 16 g Potassium Iodide (KI) in 40 mL DI water.

-

Working Solution: Mix 5 mL Solution A + 5 mL Solution B + 10 mL Glacial Acetic Acid + 100 mL DI water.

-

Stability:[2] Store the stock solutions A and B separately. The working solution is stable for 2–3 weeks at 4°C.

-

Protocol:

-

Dip the plate into the Working Solution for 1–2 seconds.

-

Observation: Orange/Red spots appear immediately against a yellow background.

-

Enhancement: If spots are faint (due to low basicity), spray lightly with 0.1M HCl to increase protonation, though this may darken the background.

Method D: Iodine/Silica Chamber (Universal/High Chlorination)

Mechanism: Iodine vapor reversibly complexes with the pi-electron cloud of the aromatic ring. While chlorine withdraws electrons, the aromatic system usually retains enough density to form a visible brown charge-transfer complex. This is the method of choice for di/tri-chloropyridines where Dragendorff fails.

Protocol:

-

Chamber Setup: Place 5–10 g of Iodine crystals in a glass jar containing 20 g of silica gel (the silica increases surface area for sublimation).

-

Incubation: Place the dried TLC plate into the jar and cap it.

-

Development: Wait 1–3 minutes until the plate turns light brown.

-

Observation: Dark brown spots indicate the compound.[5]

-

Preservation: These spots fade rapidly. Mark immediately or take a photo.

Quantitative Data & Sensitivity Comparison

The following table summarizes the detection limits for common chlorinated pyridine intermediates.

| Analyte | Structure | pKa (approx) | UV (254nm) | Dragendorff | Iodine | Recommended |

| 2-Chloropyridine | Mono-Cl | 0.72 | High | Moderate (Orange) | High (Brown) | UV + Iodine |

| 3-Chloropyridine | Mono-Cl | 2.80 | High | High (Orange) | High (Brown) | Dragendorff |

| 2,6-Dichloropyridine | Di-Cl | -2.86 | High | None/Very Weak | Moderate | UV Only |

| 2-Chloro-3-aminopyridine | Cl + NH2 | ~3.0 | High | High | High | Ninhydrin |

| 2-Chloro-5-nitropyridine | Cl + NO2 | < 0 | High | None | Moderate | UV + Iodine |

References

-

Reich, H. J. (2023). TLC Stains and Visualization. University of Wisconsin-Madison. [Link]

-

Raal, A., et al. (2020).[6] Dragendorff's reagent: Historical perspectives and current status. Pharmazie, 75(7), 299-306.[7][8] [Link]

-

Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]

Sources

- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 2. Dragendorff's reagent - Wikipedia [en.wikipedia.org]

- 3. TLC stains [reachdevices.com]

- 4. youtube.com [youtube.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Chlorination of 2-Methylpyridin-4-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the chlorination of 2-methylpyridin-4-ol. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your reaction yields and purity. As Senior Application Scientists, we have compiled this guide based on a synthesis of established protocols, mechanistic understanding, and practical experience in the field.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the chlorination of 2-methylpyridin-4-ol, offering explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this chlorination can stem from several factors, ranging from reagent choice to reaction conditions. Here’s a breakdown of potential culprits and how to address them:

-

Inefficient Chlorinating Agent: The choice of chlorinating agent is paramount. While various reagents can effect this transformation, phosphorus oxychloride (POCl₃) is a widely used and effective option.[1] Using an insufficient amount or a low-quality grade of POCl₃ can lead to incomplete conversion.

-

Recommendation: Employ a molar excess of freshly distilled POCl₃. For many hydroxypyridines, heating in excess POCl₃ to reflux is a standard procedure.[1] A solvent-free approach, heating the substrate with an equimolar amount of POCl₃ in a sealed reactor at high temperatures (e.g., 140-160 °C), has also been reported to give comparable or even better yields.[1]

-

-

Suboptimal Reaction Temperature and Time: Chlorination of hydroxypyridines is often temperature-dependent. Insufficient heat may result in a sluggish or incomplete reaction. Conversely, excessively high temperatures for prolonged periods can lead to decomposition and the formation of byproducts.

-

Recommendation: A systematic optimization of the reaction temperature and time is crucial. Start with established conditions, such as refluxing in POCl₃, and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] For sealed reactor methods, a reaction time of 2 hours at 140 °C has been shown to be effective for similar substrates.[1]

-

-

Presence of Water: 2-Methylpyridin-4-ol is hygroscopic, and the presence of water in the reaction mixture can consume the chlorinating agent, leading to lower yields.

-

Recommendation: Ensure your starting material is thoroughly dried before use. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

-

-

Inefficient Quenching and Work-up: The quenching of excess POCl₃ is a critical and potentially hazardous step. Improper quenching can lead to product loss or the formation of impurities.

-

Recommendation: After cooling the reaction mixture, carefully and slowly quench the excess POCl₃ by adding it to ice-cold water or a mixture of ice and water.[1][3] Maintain a low temperature throughout the quenching process. Subsequently, adjust the pH of the aqueous solution to basic (pH 8-9) using a saturated sodium carbonate or sodium bicarbonate solution to neutralize any remaining acidic species and facilitate the extraction of the chlorinated product.[1]

-

Q2: I am observing significant impurity formation. What are the common side products and how can I minimize them?

Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

-

Over-chlorination: While the primary goal is to replace the hydroxyl group, chlorination can also occur on the pyridine ring, especially under harsh conditions.

-

Recommendation: Careful control of reaction temperature and time is essential. Using a minimal excess of the chlorinating agent can also help reduce over-chlorination. Monitoring the reaction closely and stopping it once the starting material is consumed is critical.

-

-

Decomposition: At high temperatures, the pyridine ring can be susceptible to degradation, leading to a complex mixture of byproducts.

-

Recommendation: Avoid unnecessarily high temperatures or prolonged heating. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.

-

-

Formation of Pyridinium Salts: The nitrogen atom on the pyridine ring is basic and can react with acidic byproducts, such as HCl generated during the reaction, to form hydrochloride salts. These salts may have different solubility properties, complicating the work-up and potentially reducing the isolated yield of the free base.[4]

-

Recommendation: During the work-up, ensure the pH is adjusted to be sufficiently basic to convert any pyridinium salts back to the free base, which is more soluble in organic extraction solvents.[1]

-

Q3: The reaction seems to stall before completion. What could be causing this and what steps can I take?

A stalled reaction can be frustrating. Here are some potential reasons and solutions:

-

Deactivation of the Chlorinating Agent: As mentioned, moisture can deactivate the chlorinating agent.

-

Recommendation: Re-check all sources of potential moisture contamination, including the starting material, solvent (if used), and reaction atmosphere.

-

-

Formation of an Unreactive Intermediate: In some cases, an intermediate may form that is less reactive under the given conditions.

-

Recommendation: A change in reaction conditions may be necessary. For instance, if using a solvent, switching to a higher-boiling solvent to increase the reaction temperature could be beneficial. Alternatively, a solvent-free, high-temperature approach in a sealed reactor might provide the necessary energy to drive the reaction to completion.[1]

-

-

Insufficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized depletion of reagents and a stalled reaction.

-

Recommendation: Ensure vigorous and efficient stirring throughout the reaction.

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chlorination of 2-methylpyridin-4-ol.

Q1: What is the underlying mechanism for the chlorination of 2-methylpyridin-4-ol with POCl₃?

The chlorination of a hydroxypyridine with phosphorus oxychloride proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. Subsequent attack by a chloride ion on the carbon atom bearing the phosphate ester group, with the departure of the phosphate group as a good leaving group, results in the formation of the chlorinated pyridine. The pyridine nitrogen can also be involved in activating the ring towards this substitution.

Q2: Are there alternative chlorinating agents I can use?

Yes, several other chlorinating agents can be employed, each with its own advantages and disadvantages.[5]

-

Thionyl Chloride (SOCl₂): Often used for converting alcohols to alkyl chlorides. It can be effective for hydroxypyridines, but may require different reaction conditions (e.g., the presence of a catalytic amount of DMF).[6]

-

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that can also be used.[7] It is a solid, which can present handling challenges for large-scale reactions.[8]

-

Sulfuryl Chloride (SO₂Cl₂): Can be used for chlorination, but is also known to participate in free-radical reactions, which might lead to side-chain chlorination if not properly controlled.[9]

A comparison of common chlorinating agents is provided in the table below:

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Oxychloride (POCl₃) | Reflux in excess reagent or sealed reactor at high temp.[1] | Effective, widely used, can act as its own solvent. | Corrosive, reacts violently with water, work-up can be hazardous. |

| Thionyl Chloride (SOCl₂) | Often used with a catalyst (e.g., DMF).[6] | Gaseous byproducts (SO₂ and HCl) are easily removed. | Can be aggressive, may require careful temperature control. |

| Phosphorus Pentachloride (PCl₅) | Often used with a solvent.[7] | Highly reactive. | Solid, moisture-sensitive, can be difficult to handle on a large scale.[8] |

Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?

A combination of techniques is often ideal for a comprehensive analysis.[2]

-

Thin Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of the starting material and the appearance of the product.[10]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities. A reverse-phase method is typically suitable.[2][11]

-

Gas Chromatography (GC): Useful for analyzing volatile compounds and can provide information on purity.[2][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC or LC for impurity identification.[12]

Experimental Protocols

Protocol 1: Chlorination of 2-Methylpyridin-4-ol using Phosphorus Oxychloride (Excess Reagent Method)

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 2-methylpyridin-4-ol (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.

-

Reaction: Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress by TLC or HPLC.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is approximately 8-9.[1]

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or distillation under reduced pressure.

Protocol 2: Solvent-Free Chlorination in a Sealed Reactor

This protocol should only be performed by trained personnel with appropriate safety equipment and a suitable high-pressure reactor.

-

Charging the Reactor: To a Teflon-lined stainless steel reactor, add the 2-methylpyridin-4-ol (1 equivalent) and phosphorus oxychloride (1 equivalent).[1]

-

Sealing and Heating: Securely close the reactor and heat the mixture to 140 °C for 2 hours.[1]

-

Cooling and Quenching: After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood. Quench the contents with cold water (~0 °C).[1]

-

Neutralization and Extraction: Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution and extract the product with an organic solvent.[1]

-

Isolation and Purification: Dry the combined organic extracts and remove the solvent under reduced pressure. Purify the product as needed.

Visualizations

Reaction Troubleshooting Workflow

Caption: A workflow for troubleshooting low yield and impurity issues.

Key Parameter Relationships for Yield Optimization

Caption: Interplay of key parameters affecting reaction yield and purity.

References

- Vertex AI Search. (n.d.). 4-Chloro-2-methylpyridine: Synthesis, Properties, and Applications as a Key Organic Intermediate.

-

El-Gazzar, A. B. A., Gaid, M. M., & Aly, H. M. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(7), 9849–9859. [Link]

- Google Patents. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

-

ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.

- Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

Pryadeina, M. V., Ezhikova, M. A., Kodess, M. I., Saloutin, V. I., & Chupakhin, O. N. (2017). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Russian Journal of Organic Chemistry, 53(10), 1546–1551. [Link]

- Google Patents. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine.

- Google Patents. (n.d.). Process for the preparation of chloropyridine sulphonic acid chlorides.

-

American Chemical Society. (n.d.). List of Reagents. Retrieved February 13, 2026, from [Link]

Sources